molecular formula C9H12ClNO2S B2862026 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide CAS No. 473476-99-2

5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide

Cat. No.: B2862026
CAS No.: 473476-99-2
M. Wt: 233.71
InChI Key: CRRKMBPWCSXDGH-UHFFFAOYSA-N
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Description

5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide (CAS 473476-99-2) is an organic sulfonamide compound with the molecular formula C9H12ClNO2S and a molecular weight of 233.72 g/mol . As a member of the sulfonamide class, it shares a core structural motif with a wide range of biologically active molecules, though its specific research applications are not detailed in the literature . Sulfonamides, in general, are a significant group of synthetic compounds known for their diverse pharmacological activities, serving as key scaffolds in the development of various therapeutic agents . The presence of the sulfonamide functional group (-SO2N-) makes this compound a valuable intermediate for researchers in medicinal chemistry, particularly for synthesizing novel compounds and exploring structure-activity relationships . The structure features a chloro substituent and two methyl groups on the nitrogen, which may influence its physicochemical properties and reactivity. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate precautions, adhering to all relevant laboratory safety protocols .

Properties

IUPAC Name

5-chloro-N,N,2-trimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2S/c1-7-4-5-8(10)6-9(7)14(12,13)11(2)3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRKMBPWCSXDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473476-99-2
Record name 5-chloro-N,N,2-trimethylbenzene-1-sulfonamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide typically involves the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with N,N-dimethylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

The applications of 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide are not explicitly detailed in the provided search results. However, the search results provide information on the properties, potential uses, and related compounds that can help infer its applications.

Properties and Characteristics

This compound has the following characteristics:

  • Molecular Formula C9H12ClNO2SC_9H_{12}ClNO_2S
  • CAS No. 473476-99-2
  • Molecular Weight 233.72

Potential Applications Based on Related Compounds

Based on the search results, sulfonamides and related compounds have a range of applications, and this compound may share some of these :

  • Antimicrobial Agents : Sulfonamides have been evaluated for activity against Gram-positive and Gram-negative bacteria, fungi, Mycobacterium tuberculosis, Mycobacterium avium, and Mycobacterium kansasii .
  • Endothelin-mediated disorders treatment: Some sulfonamide salts are useful for treating hypertension, heart disease, angina pectoris, cardiomyopathy, arteriosclerosis, myocardial infarction, pulmonary hypertension, vasospasm, vascular restenosis, Raynaud's disease, cerebral stroke, asthma, bronchoconstriction, and renal failure .
  • Anti-tubercular activity: Certain synthesized molecules with a 1,2,3-triazole linker have been screened for anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain .
  • Anti-HIV activity: Some compounds with 1,2,3-triazole linkers displayed activity against HIV-1 in TZM-bl cells .
  • Pharmaceutical applications: Sulfonamide compounds can modulate the biological activity of endothelin peptides and act as specific endothelin antagonists .

Data Table of Related Sulfonamides and Their Applications

CompoundApplications
Sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acidAntimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, Mycobacterium tuberculosis, Mycobacterium avium, and Mycobacterium kansasii
N-(4-chloro-3-methyl-5-isoxazolyl)-2-[2-methyl-4,5-(methylenedioxy)phenylacetyl]thiophene-3-sulfonamide sodium saltTreatment of hypertension, heart disease, angina pectoris, cardiomyopathy, arteriosclerosis, myocardial infarction, pulmonary hypertension, vasospasm, vascular restenosis, Raynaud's disease, cerebral stroke, asthma, bronchoconstriction, renal failure, colitis, inflammatory diseases, and endotoxic shock
Molecules with meta-CF3 of the phenylthiol ring and the achiral carbamyl group at the lactam nitrogenAntimicrobial activity against Mycobacterium tuberculosis (M.tb) and Moraxella catarrhalis (M.cat)
Compounds with 1,2,3-triazole linkersAnti-tubercular activity against Mycobacterium tuberculosis H37Rv strain and antiviral activity against HIV-1 in TZM-bl cells
2- (2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)-1- (4,6-dichloro-1,3,5-triazin-2-ylamino)guanidine derivatives 188a-dIntermediate compounds
5ʹ-o-sulfamoyl adenosine 142 Antibacterial activity against E. coli
N-[1,3-Dialkyl(aryl)-2-oxoimidazolidin-4-ylidene]-aryl(alkyl)sulfonamidesAffinity for human hCB1R and hCB2R
5-Chloro-N-Phenyl-1H-Indole-2-carboxamide DerivativeImpacts muscle grip strength in rats

Further Research

To determine the specific applications of this compound, further studies are needed, including:

  • In vitro and in vivo testing against various microbial strains.
  • Evaluation of its potential as an endothelin antagonist.
  • Assessment of its activity in treating hypertension, heart disease, and related conditions in animal models.
  • Analysis of its antiviral properties.
  • Investigation into its effects on muscle function and safety profiles through rodent model studies .

Mechanism of Action

The mechanism of action of 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. Additionally, the chlorine and methyl groups contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Salicylamide-Sulfonamide Hybrids (Compounds 23–41)

The primary analogs discussed in the evidence feature a 5-chloro-salicylamide scaffold coupled with a sulfonamide group. Key modifications include:

  • Hydroxyl vs. Methoxy Groups : Replacing the methoxy group at position 2 with a hydroxyl (salicylamide) enhanced flexibility and bioactivity. For instance, compound 24 (5-chloro-2-hydroxy-N-(4-sulfamoylbenzyl)benzamide) exhibited potent activity against breast cancer cells (MCF-7 and MDA-MB-231) with GI₅₀ values of 5.6–10.7 μM .
  • Substituent Position on Ring C : Para-substituted derivatives (e.g., compound 24 with Cl at para) showed superior activity over ortho-substituted analogs. Compound 33 , featuring a methylene spacer between the phenyl ring and sulfonamide, demonstrated selective inhibition of colon cancer cells (Caco-2 and HCT-116) with GI₅₀ values of 3.3–5.9 μM .

Aliphatic and Heterocyclic Sulfonamides

  • Aliphatic Derivatives (35–41) : Compounds with aliphatic chains (e.g., ethyl or propyl groups) attached to the sulfonamide exhibited reduced activity (GI₅₀ > 50 μM) compared to aromatic analogs, highlighting the importance of aromatic π-π interactions for tubulin binding .
  • Heterocyclic Derivatives : Derivatives incorporating triazine (e.g., compound 31 ) or thiazole rings (e.g., ) were less potent, suggesting that planar aromatic systems are critical for maintaining binding affinity to the colchicine site .

Antiproliferative Activity

Compound Core Structure Substituents GI₅₀ (μM) Selectivity Index (SI)†
24 Salicylamide-sulfonamide Cl (para, Ring C) 5.6–10.7 (Breast cancer) >8.9
33 Salicylamide-sulfonamide CH₂ spacer (Ring C) 3.3–10.7 (Colon cancer) >15.2
35 (Aliphatic) Aliphatic sulfonamide Propyl group >50 (All cell lines) N/A
Colchicine Natural alkaloid 0.02–0.05 1.0

†SI = GI₅₀ (normal hTERT-RPE1 cells) / GI₅₀ (cancer cells).

Mechanism of Action

  • Tubulin Polymerization Inhibition : Compounds 24 and 33 inhibited tubulin assembly by binding to the colchicine site, as confirmed by molecular docking (PDB: 4O2B). Key interactions included hydrogen bonds with GLN11 (Chain A) and hydrophobic contacts with ASN258 (Chain B) .
  • Cell Cycle Arrest : Both compounds induced G₂/M phase arrest in cancer cells, a hallmark of microtubule-targeting agents .

Comparison with Non-Salicylamide Sulfonamides

Cyazofamid ()

  • Structure: 4-Chloro-2-cyano-N,N-dimethylimidazole sulfonamide.
  • Activity : Functions as a fungicide via mitochondrial respiration inhibition, distinct from the tubulin-targeting mechanism of salicylamide derivatives .

Thiophene and Benzothiophene Derivatives ()

  • 5-Chloro-3-methyl-N-(4-propylsulfonylphenyl)-1-benzothiophene-2-sulfonamide : Exhibits activity in unspecified assays but lacks tubulin-binding data .
  • 5-Chloro-N-[4-methoxy-3-(piperazinyl)phenyl]-3-methylbenzothiophene-2-sulfonamide : A serotonin receptor modulator, highlighting divergent therapeutic targets compared to tubulin inhibitors .

Biological Activity

5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide is a sulfonamide compound that has garnered interest in the scientific community for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide functional group characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom, which is further connected to a trimethylbenzene ring with a chlorine substituent at the 5-position. Its molecular formula is C11H14ClN1O2SC_{11}H_{14}ClN_{1}O_{2}S with a molecular weight of approximately 257.75 g/mol.

The biological activity of sulfonamides, including this compound, primarily stems from their ability to inhibit bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA). This inhibition disrupts essential metabolic processes in bacteria, making these compounds effective against various bacterial infections. The presence of the chloro and methyl groups enhances the compound's reactivity and binding affinity to specific molecular targets.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been evaluated against a range of microorganisms, including:

  • Gram-positive bacteria : Effective against strains such as Staphylococcus aureus.
  • Gram-negative bacteria : Demonstrated activity against various species.
  • Mycobacterium species : Including Mycobacterium tuberculosis and Mycobacterium kansasii .

In vitro studies have shown that derivatives of this compound can have Minimum Inhibitory Concentrations (MICs) as low as 15.62-31.25 μmol/L against methicillin-sensitive Staphylococcus aureus .

Anti-inflammatory and Antitumor Activities

While the primary focus has been on its antimicrobial properties, there are indications that this compound may also possess anti-inflammatory and potential antitumor activities. Although specific data on its efficacy in these areas is limited, some studies suggest that sulfonamides can exhibit anti-inflammatory effects through mechanisms involving the inhibition of cyclooxygenase enzymes.

Research Findings and Case Studies

Several studies have investigated the biological activities of sulfonamides similar to this compound:

  • Antimicrobial Evaluation : A study synthesized various sulfonamide derivatives and assessed their activity against multiple bacterial strains. The findings indicated that certain derivatives exhibited potent antibacterial effects, particularly against resistant strains .
  • Mechanistic Insights : Research indicates that the compound interacts with enzymes involved in metabolic pathways related to folic acid synthesis. Understanding these interactions is crucial for predicting its efficacy in medicinal applications.
  • Comparative Analysis : In comparison with other sulfonamides like Trimethoprim and Sulfanilamide, this compound's unique structure may confer distinct reactivity and selectivity against specific bacterial strains.

Summary Table of Biological Activities

Activity Type Description
AntibacterialEffective against Gram-positive and Gram-negative bacteria; MIC values as low as 15.62 μmol/L .
Anti-inflammatoryPotential activity through inhibition of cyclooxygenase enzymes; specific data limited.
AntitumorLimited evidence suggests potential antitumor properties; further research needed.

Q & A

Q. What are the optimal synthetic routes for 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sulfonylation of a substituted benzene precursor. A common approach is reacting 2-methyl-5-chlorobenzenesulfonyl chloride with dimethylamine under basic conditions (e.g., triethylamine in dichloromethane). Key steps include:
  • Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions.
  • Solvent Selection : Use polar aprotic solvents (e.g., DCM) to enhance nucleophilic substitution efficiency .
  • Purification : Recrystallization from ethanol/water mixtures yields >95% purity .
    Table 1 : Example Reaction Conditions
StepReagents/ConditionsYield (%)Reference
Sulfonylation2-methyl-5-chlorobenzenesulfonyl chloride, dimethylamine, Et₃N, DCM, 0°C85–90
PurificationEthanol/water (3:1), recrystallization95

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups at δ 2.3–2.5 ppm; aromatic protons at δ 7.1–7.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 261.045) .
  • IR Spectroscopy : Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹ .

Q. What are the common derivatives of this compound, and how are they used in medicinal chemistry?

  • Methodological Answer : Derivatives often retain the sulfonamide core while modifying substituents to enhance bioactivity:
  • N-Alkylation : Introducing allyl or benzyl groups improves solubility and target affinity .
  • Halogen Substitution : Fluorine or bromine at the 4-position increases metabolic stability .
    Example Derivatives :
  • 5-Chloro-N-(4-sulfamoylbenzyl) derivatives: Tested for kinase inhibition .
  • N-Cyclopentyl analogs: Explored for anti-inflammatory activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

  • Methodological Answer : Discrepancies often arise from assay conditions or structural impurities. Strategies include:
  • Dose-Response Studies : Validate activity across multiple concentrations (e.g., IC₅₀ curves in cancer cell lines vs. MIC in bacterial assays) .
  • Metabolite Profiling : Use LC-MS to rule out degradation products influencing results .
  • Computational Modeling : Compare binding affinities to target proteins (e.g., COX-2 vs. DHFR) using molecular docking .

Q. What strategies improve yield in multi-step syntheses of advanced derivatives?

  • Methodological Answer :
  • Catalytic Optimization : Use Pd catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl boronate intermediates) .
  • Inert Atmosphere : Conduct moisture-sensitive steps under N₂/Ar to prevent hydrolysis .
  • Parallel Synthesis : Screen solvent/base combinations (e.g., DMF/DBU vs. THF/K₂CO₃) to identify ideal conditions .

Q. How can structure-activity relationship (SAR) studies be designed to prioritize derivatives for further testing?

  • Methodological Answer :
  • Scaffold Diversification : Synthesize analogs with varied substituents (e.g., methyl, ethyl, cyclopropyl) at the N,N-dimethyl positions .
  • Biological Assay Panels : Test derivatives against a panel of targets (e.g., kinases, GPCRs) to identify selectivity profiles .
  • QSAR Modeling : Use Hammett constants (σ) and LogP values to correlate electronic/lipophilic effects with activity .
    Table 2 : Example SAR Data
DerivativeR₁R₂IC₅₀ (µM) COX-2Selectivity Ratio (COX-2/COX-1)
AMeMe0.1212.5
BEtEt0.453.8
CPhMe0.0818.2

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